Chemical structure and properties of 3,5-Dihydroxy-1-isopropylbenzene
Chemical structure and properties of 3,5-Dihydroxy-1-isopropylbenzene
An In-depth Technical Guide to 3,5-Dihydroxy-1-isopropylbenzene (5-Isopropylresorcinol)
Abstract
This technical guide provides a comprehensive scientific overview of 3,5-Dihydroxy-1-isopropylbenzene, also known as 5-Isopropylresorcinol. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, a robust synthetic pathway with mechanistic rationale, and methods for structural elucidation. Furthermore, it explores the compound's potential applications in drug development, with a particular focus on its role as a tyrosinase inhibitor. The guide includes detailed, step-by-step experimental protocols for synthesis and bioactivity assays, supported by data tables and workflow diagrams to ensure scientific integrity and reproducibility.
Section 1: Introduction
3,5-Dihydroxy-1-isopropylbenzene is a member of the alkylresorcinol family, a class of phenolic lipids produced by various plants, bacteria, and fungi.[1] Structurally, it features a resorcinol (1,3-dihydroxybenzene) core substituted with an isopropyl group at the 5-position. This structural motif is of significant interest in medicinal chemistry. The resorcinol moiety is a well-established pharmacophore known for its ability to interact with various biological targets, while the alkyl substituent modulates properties such as lipophilicity, membrane permeability, and target-specific binding.[2]
Alkylresorcinols have demonstrated a wide array of biological activities, including antioxidant, cytotoxic, and antimicrobial effects.[3][4] A particularly notable application for this class of compounds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[5][6] As such, 5-isopropylresorcinol and its analogs are promising candidates for the development of novel therapeutics and dermatological agents for treating hyperpigmentation disorders. This guide serves as a foundational resource for the synthesis, characterization, and evaluation of this versatile compound.
Section 2: Chemical Identity and Physicochemical Properties
Precise identification and an understanding of the physicochemical properties of a compound are paramount for any research and development endeavor. The key identifiers and computed properties for 3,5-Dihydroxy-1-isopropylbenzene are summarized below.
Table 1: Chemical Identifiers for 3,5-Dihydroxy-1-isopropylbenzene
| Identifier | Value | Source |
| IUPAC Name | 5-propan-2-ylbenzene-1,3-diol | [7] |
| Synonyms | 5-Isopropylresorcinol, 5-(1-Methylethyl)-1,3-benzenediol | [7] |
| CAS Number | 34993-66-3 | [7] |
| Molecular Formula | C₉H₁₂O₂ | [7] |
| SMILES | CC(C)C1=CC(=CC(=C1)O)O | [7] |
| InChIKey | RKCBNCOFPKXLIQ-UHFFFAOYSA-N | [7] |
Table 2: Physicochemical Properties of 3,5-Dihydroxy-1-isopropylbenzene
| Property | Value | Source |
| Molecular Weight | 152.19 g/mol | [7] |
| Monoisotopic Mass | 152.083729621 Da | [7] |
| XLogP3-AA (LogP) | 2.3 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 1 | [7] |
| Topological Polar Surface Area | 40.5 Ų | [7] |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, DMSO. Limited solubility in water. | [8] |
| Melting Point | Data not readily available. (For context, parent compound Resorcinol: 110 °C) | [9] |
| Boiling Point | Data not readily available. (For context, parent compound Resorcinol: 277 °C) | [9] |
Section 3: Synthesis and Mechanistic Rationale
The synthesis of 5-alkylresorcinols can be approached through several routes. A robust and adaptable method involves the Friedel-Crafts acylation of a protected resorcinol derivative, followed by reduction and deprotection. Starting with 1,3-dimethoxybenzene (resorcinol dimethyl ether) provides an effective strategy, as the methoxy groups are ortho-, para-directing and activating, while also protecting the reactive hydroxyls from side reactions.
The chosen pathway proceeds in three key steps:
-
Friedel-Crafts Acylation: 1,3-dimethoxybenzene is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,4-dimethoxyphenyl)-2-methylpropan-1-one. The acyl group is directed to the 4-position, which is para to one methoxy group and ortho to the other, due to steric hindrance at the 2-position between the two methoxy groups.
-
Clemmensen Reduction: The ketone is then reduced to an alkyl group using a Clemmensen reduction (zinc amalgam and hydrochloric acid). This method is highly effective for reducing aryl ketones and is performed under acidic conditions, which the methoxy ethers can tolerate.
-
Demethylation: The final step is the cleavage of the two methyl ethers to yield the free hydroxyl groups. This is reliably achieved using a strong Lewis acid like boron tribromide (BBr₃) or a strong protic acid such as hydrobromic acid (HBr).
This multi-step synthesis is a self-validating system; the product of each step can be isolated and characterized to confirm its structure before proceeding to the next, ensuring the integrity of the final product.
Experimental Protocol: Synthesis of 3,5-Dihydroxy-1-isopropylbenzene
Step 1: Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 200 mL) and aluminum chloride (AlCl₃, 1.2 eq). Cool the suspension to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) to the stirred suspension.
-
In a separate flask, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM (100 mL).
-
Add the 1,3-dimethoxybenzene solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl (300 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by column chromatography if necessary.
Step 2: Clemmensen Reduction
-
Activate zinc powder by stirring with 5% HCl, decanting the liquid, and washing with water, ethanol, and finally ether. Prepare a zinc amalgam by carefully adding mercury(II) chloride to the activated zinc in water.
-
To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and the ketone from Step 1.
-
Heat the mixture to a vigorous reflux for 8-12 hours. Add additional portions of concentrated HCl periodically to maintain the acidic conditions.
-
After cooling, extract the mixture with diethyl ether or ethyl acetate.
-
Wash the organic extract with water and brine, dry over anhydrous MgSO₄, and concentrate to yield 1-isopropyl-3,5-dimethoxybenzene.
Step 3: Demethylation
-
Dissolve the product from Step 2 in anhydrous DCM and cool to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
-
Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (2.5 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water, followed by methanol.
-
Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure 3,5-Dihydroxy-1-isopropylbenzene.
Section 4: Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure of the synthesized 3,5-Dihydroxy-1-isopropylbenzene is achieved through a combination of spectroscopic techniques. Each method provides complementary information that, when combined, validates the final structure.
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.2 | broad singlet | 2H | Ar-OH | Phenolic protons are acidic and often appear as a broad signal. Shift is solvent dependent. |
| ~6.1 - 6.2 | doublet | 2H | Ar-H (H2, H6) | Protons ortho to two hydroxyl groups are shielded. Coupled to H4. |
| ~6.0 - 6.1 | triplet | 1H | Ar-H (H4) | Proton para to the isopropyl group and ortho to two hydroxyls. Coupled to H2 and H6. |
| ~2.7 - 2.8 | septet | 1H | -CH(CH₃)₂ | Methine proton split by 6 equivalent methyl protons. |
| ~1.1 - 1.2 | doublet | 6H | -CH(CH₃)₂ | Methyl protons split by the single methine proton. |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C3, C5 | Aromatic carbons bonded to hydroxyl groups are highly deshielded.[10] |
| ~150 | C1 | Aromatic carbon bonded to the isopropyl group. |
| ~106 | C4 | Aromatic carbon para to the isopropyl group.[10] |
| ~102 | C2, C6 | Aromatic carbons ortho to two hydroxyl groups are shielded.[10] |
| ~33 | -CH(CH₃)₂ | Aliphatic methine carbon. |
| ~24 | -CH(CH₃)₂ | Aliphatic methyl carbons. |
Table 5: Predicted IR and Mass Spectrometry Data
| Spectroscopy | Expected Peaks / Fragments | Rationale |
| IR (Infrared) | 3500-3200 cm⁻¹ (broad) 3100-3000 cm⁻¹ (sharp) 2960-2850 cm⁻¹ (medium) 1600 & 1500 cm⁻¹ (strong) ~1250 cm⁻¹ (strong) | O-H stretch (H-bonded) Aromatic C-H stretch Aliphatic C-H stretch Aromatic C=C stretch C-O stretch (phenol)[11][12] |
| MS (Mass Spec) | m/z 152 (M⁺) m/z 137 (M⁺ - CH₃) m/z 109 (M⁺ - C₃H₇) | Molecular ion peak Loss of a methyl radical from the isopropyl group Loss of the isopropyl radical |
Experimental Protocol: Characterization Workflow
-
NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13][14] Transfer to an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Infrared Spectroscopy: Place a small amount of the solid product on the crystal of an ATR-FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI or EI mass spectrometer to confirm the molecular weight and fragmentation pattern.
Section 5: Applications and Biological Activity
The resorcinol scaffold is a privileged structure in medicinal chemistry, and its derivatives are known inhibitors of the enzyme tyrosinase.[5][6]
Mechanism of Action: Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis.[15] The active site contains a dicopper center that binds and activates molecular oxygen to hydroxylate L-tyrosine to L-DOPA and subsequently oxidize L-DOPA to dopaquinone. Resorcinol derivatives, including 5-isopropylresorcinol, are believed to act as competitive inhibitors.[15] The 1,3-dihydroxy arrangement on the benzene ring can effectively chelate the copper ions in the enzyme's active site, preventing the binding of the natural substrate and thereby inhibiting the melanogenesis cascade. The alkyl substituent at the 5-position often enhances binding affinity by occupying a hydrophobic pocket near the active site.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes an in vitro spectrophotometric assay to determine the inhibitory activity of 3,5-Dihydroxy-1-isopropylbenzene against mushroom tyrosinase using L-DOPA as a substrate.
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution in phosphate buffer.
-
L-DOPA Solution: Prepare a fresh solution in phosphate buffer.
-
Test Compound: Prepare a stock solution of 5-isopropylresorcinol in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, test compound dilution (or DMSO for control), and tyrosinase solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (the wavelength for dopachrome formation) at time zero and then every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 6: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for 3,5-Dihydroxy-1-isopropylbenzene is not widely available, data from structurally related compounds like resorcinol and other dihydroxybenzenes should be used to guide handling procedures.[16][17]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[16]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. In all cases of significant exposure, seek immediate medical attention.[16]
-
Section 7: Visualizations
Diagrams are essential for visualizing complex scientific information. The following have been generated using Graphviz (DOT language) to illustrate key workflows and mechanisms described in this guide.
Caption: Synthetic workflow for 3,5-Dihydroxy-1-isopropylbenzene.
Caption: Mechanism of competitive inhibition of Tyrosinase.
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